

Physical and chemical properties of 4-(Benzo[d]oxazol-2-yl)phenol

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Compound of Interest

Compound Name: 4-(Benzo[d]oxazol-2-yl)phenol

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An In-depth Technical Guide: Physicochemical Properties and Applications of 4-(Benzo[d]oxazol-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of 4-(Benzo[d]oxazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the benzoxazole family, this molecule serves as a privileged scaffold in drug discovery and a functional core for fluorescent probes.[1][2] This document synthesizes critical data on its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the compound's reactivity and highlights its emerging applications, particularly its role as an epigenetic modulator. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile molecule.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

4-(Benzo[d]oxazol-2-yl)phenol is an aromatic heterocyclic compound. Its structure features a phenol group attached at the second position of a benzoxazole ring system.[3] The benzoxazole moiety itself is a bicyclic structure formed by the fusion of a benzene ring and an oxazole ring.[4] This arrangement confers a rigid, planar geometry that is crucial for its biological and photophysical activities.

Identifier	Value	Source
IUPAC Name	4-(1,3-benzoxazol-2-yl)phenol	PubChem[3]
CAS Number	3315-19-3	PubChem[3]
Molecular Formula	C ₁₃ H ₉ NO ₂	PubChem[3]
Molecular Weight	211.22 g/mol	PubChem[3]
Canonical SMILES	<chem>C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)O</chem>	PubChem[3]
InChIKey	PDQPTWHZKVUJQX-UHFFFAOYSA-N	PubChem[3]

Structural Elucidation

The core of **4-(Benzo[d]oxazol-2-yl)phenol** is the aromatic and stable benzoxazole ring.[4] The linkage of the phenol ring via a single C-C bond allows for one degree of rotational freedom, influencing its conformation in solution and its binding capabilities within biological targets.[5] The phenolic hydroxyl (-OH) group is a key functional feature, acting as a hydrogen bond donor and imparting weakly acidic properties to the molecule.[5]

Physicochemical Properties

The physicochemical profile of a compound is paramount for predicting its behavior in both chemical and biological systems. These properties are critical for applications ranging from reaction optimization to drug formulation.

Computed Properties

Computational models provide valuable insights into the behavior of molecules. The following properties for **4-(Benzo[d]oxazol-2-yl)phenol** have been calculated and are available in public databases.[3][5]

Property	Value	Implication for Researchers
XLogP3	3.1	Indicates good lipophilicity, suggesting preferential solubility in nonpolar solvents and potential for cell membrane permeability.[3]
Hydrogen Bond Donor Count	1	The single phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction in receptor binding. [5]
Hydrogen Bond Acceptor Count	3	The nitrogen and two oxygen atoms can act as hydrogen bond acceptors, contributing to solubility and biological interactions.[5]
Rotatable Bond Count	1	Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for specific, high-affinity binding to targets. [5]
Topological Polar Surface Area (TPSA)	46.3 Å ²	This value is well within the range for good oral bioavailability in drug candidates.[3]
Exact Mass	211.063328530 Da	Essential for high-resolution mass spectrometry analysis to confirm compound identity.[3]

Experimental Properties

While computed data is useful, experimentally determined properties provide real-world validation.

- **Melting Point:** A reported melting point for a related benzoxazole derivative synthesized under similar conditions is 180°C.[1] It is crucial to note that purity significantly affects melting point; highly purified samples are expected to have a sharp, defined melting range.
- **Solubility:** Based on its structure and high XLogP3 value, the compound is expected to have low solubility in water. It is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in alcohols like ethanol and methanol.[6]
- **Appearance:** When synthesized and purified, it typically forms a granular solid.[1]

Synthesis and Purification

The synthesis of benzoxazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1]

Synthetic Pathway Overview

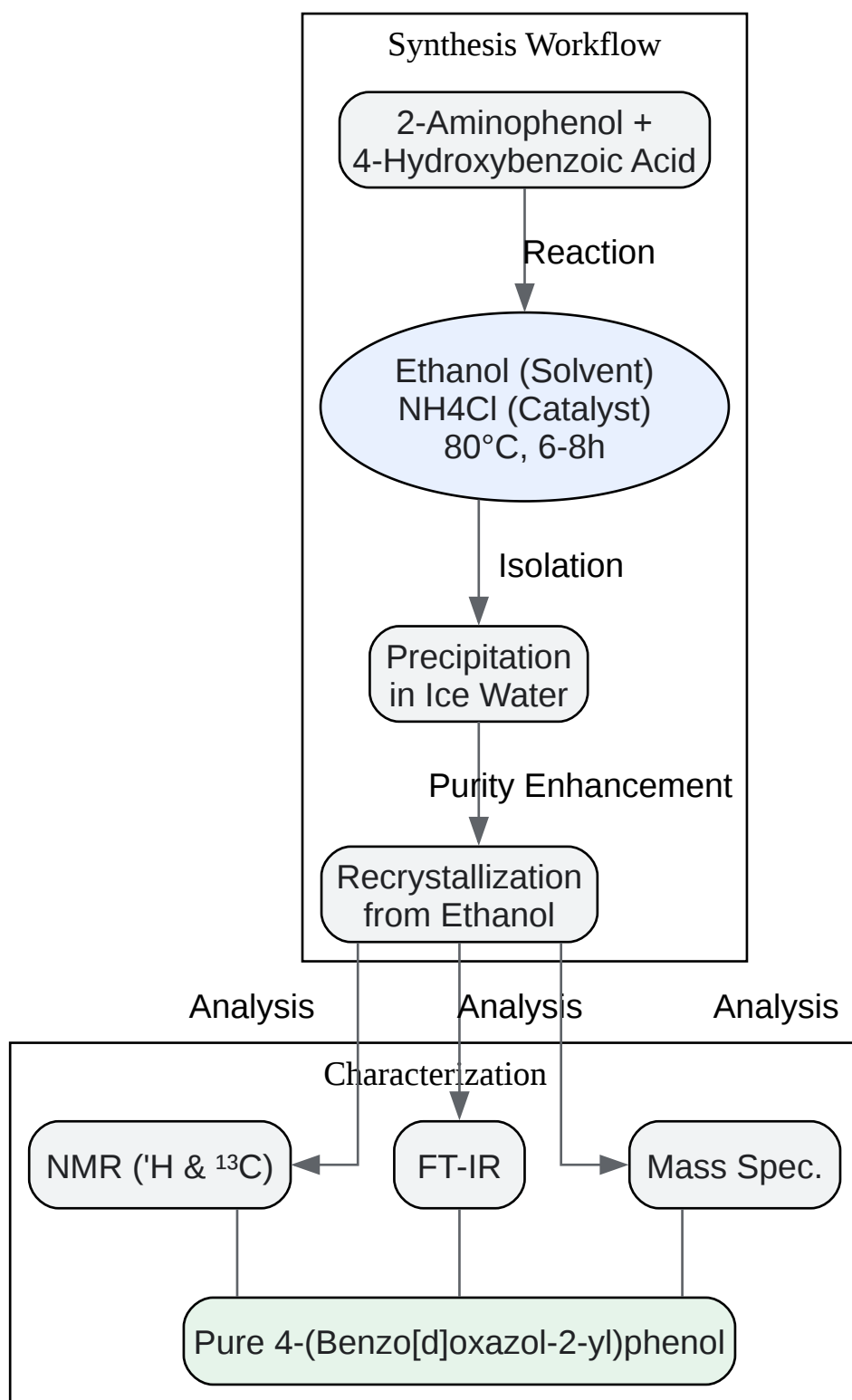
4-(Benzo[d]oxazol-2-yl)phenol is typically synthesized via the condensation of 2-aminophenol and 4-hydroxybenzoic acid. The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization with the elimination of water to form the stable oxazole ring. Using a catalyst like ammonium chloride in a solvent such as ethanol is a common practice for this transformation.[1]

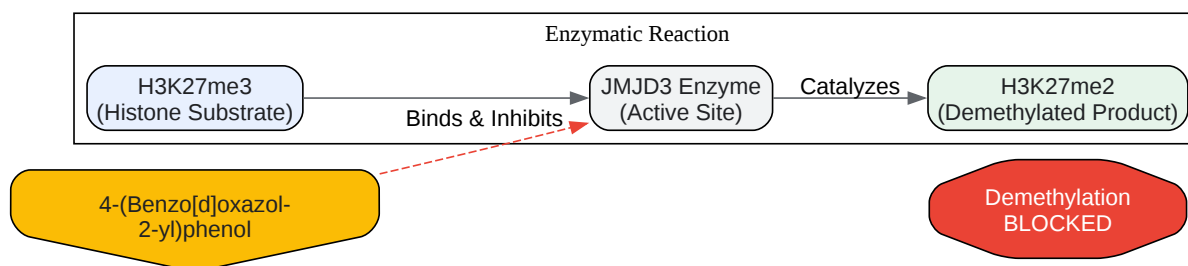
Detailed Experimental Protocol

This protocol is adapted from established green synthesis methodologies for benzoxazole derivatives.[1]

- **Reactant Preparation:** In a round-bottom flask, combine 2-aminophenol (0.01 mole) and 4-hydroxybenzoic acid (0.01 mole) in stoichiometric proportion.
- **Solvent and Catalyst Addition:** Add ethanol (10-15 mL) as the solvent and a catalytic amount of ammonium chloride (e.g., 0.5 g).
- **Reaction:** Equip the flask with a condenser and stir the mixture on a hot plate at 80°C for 6 to 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Product Precipitation (Workup):** Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water. The low solubility of the product in water will cause it to precipitate out as a solid.
- **Isolation:** Collect the granular solid product by vacuum filtration and wash it with cold water to remove any residual catalyst and unreacted starting materials.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure compound.





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